Cas no 1349717-77-6 (4-Bromo-6-ethyl-2-methylbenzonitrile)

4-Bromo-6-ethyl-2-methylbenzonitrile 化学的及び物理的性質
名前と識別子
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- 4-BROMO-2-ETHYL-6-METHYLBENZONITRILE
- 4-Bromo-6-ethyl-2-methylbenzonitrile
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- インチ: 1S/C10H10BrN/c1-3-8-5-9(11)4-7(2)10(8)6-12/h4-5H,3H2,1-2H3
- InChIKey: ZKNWZJQAKRBWLE-UHFFFAOYSA-N
- SMILES: C(#N)C1=C(C)C=C(Br)C=C1CC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 1
4-Bromo-6-ethyl-2-methylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB611622-1g |
4-Bromo-2-ethyl-6-methylbenzonitrile; . |
1349717-77-6 | 1g |
€1159.90 | 2024-07-19 | ||
abcr | AB611622-500mg |
4-Bromo-2-ethyl-6-methylbenzonitrile; . |
1349717-77-6 | 500mg |
€844.40 | 2024-07-19 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590799-1g |
4-Bromo-2-ethyl-6-methylbenzonitrile |
1349717-77-6 | 97% | 1g |
¥4522.0 | 2023-04-02 | |
abcr | AB611622-250mg |
4-Bromo-2-ethyl-6-methylbenzonitrile; . |
1349717-77-6 | 250mg |
€607.00 | 2024-07-19 |
4-Bromo-6-ethyl-2-methylbenzonitrile 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
4-Bromo-6-ethyl-2-methylbenzonitrileに関する追加情報
4-Bromo-6-ethyl-2-methylbenzonitrile: A Versatile Compound with Promising Applications in Medicinal Chemistry
4-Bromo-6-ethyl-2-methylbenzonitrile (CAS No. 1349717-77-6) represents a critical building block in the development of novel therapeutic agents. This compound belongs to the family of aromatic nitriles, characterized by the presence of a benzonitrile core with additional functional groups that enhance its reactivity and biological potential. The 4-bromo substituent at the para-position of the benzene ring introduces electrophilic properties, while the 6-ethyl and 2-methyl groups provide steric and electronic modulation, making it a valuable scaffold for drug discovery. Recent studies have highlighted its role in the synthesis of bioactive molecules targeting diverse pathological conditions, including neurodegenerative disorders and metabolic syndromes.
The benzonitrile core of 4-Bromo-6-ethyl-2-methylbenzonitrile is particularly noteworthy due to its ability to undergo various chemical transformations. For instance, nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, enabling the creation of structurally diverse derivatives. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against acetylcholinesterase, a key enzyme implicated in Alzheimer's disease. This finding underscores the compound's potential as a lead molecule for the development of cholinesterase inhibitors.
Recent advancements in synthetic methodologies have further expanded the utility of 4-Bromo-6-ethyl-2-methylbenzonitrile. Researchers have employed transition-metal-catalyzed cross-coupling reactions to introduce functional groups at specific positions, enhancing the compound's versatility. A 2024 paper in Organic & Biomolecular Chemistry reported the successful synthesis of a series of substituted benzodiazepines using this compound as a starting material. These derivatives showed improved pharmacokinetic profiles compared to traditional analogs, highlighting the compound's adaptability in drug design.
The 4-bromo substituent in 4-Bromo-6-ethyl-2-methylbenzonitrile plays a pivotal role in modulating its biological activity. Bromine atoms are known to influence the electronic environment of aromatic rings, affecting interactions with target proteins. A 2023 study in Chemical Communications explored the impact of bromine substitution on the binding affinity of benzodiazepine derivatives. The results indicated that the 4-bromo group enhances the stability of the drug-protein complex, thereby improving therapeutic efficacy.
Applications of 4-Bromo-6-ethyl-2-methylbenzonitrile extend beyond traditional pharmaceuticals. Recent research has focused on its potential in the development of agrochemicals and materials science. For example, a 2023 study in Advanced Materials utilized this compound as a precursor for the synthesis of conductive polymers, demonstrating its utility in electronic devices. Such interdisciplinary applications underscore the compound's broad relevance in modern scientific research.
The 6-ethyl and 2-methyl groups in 4-Bromo-6-ethyl-2-methylbenzonitrile contribute to its structural diversity. These substituents can be modified through various chemical reactions, allowing for the creation of a wide range of derivatives. A 2024 review in Drug Discovery Today highlighted the importance of alkyl substitutions in optimizing drug solubility and bioavailability. The study suggested that the 6-ethyl group may enhance the compound's lipophilicity, facilitating its penetration into biological membranes.
Recent computational studies have provided insights into the molecular interactions of 4-Bromo-6-ethyl-2-methylbenzonitrile. Molecular docking simulations revealed that the compound binds to specific protein targets with high affinity. A 2023 paper in Computational and Structural Chemistry demonstrated that the benzonitrile core interacts with hydrophobic pockets in target proteins, while the 4-bromo group forms favorable electrostatic interactions. These findings support the compound's potential as a lead molecule for drug development.
The synthesis of 4-Bromo-6-ethyl-2-methylbenzonitrile has been optimized through various methodologies. A 2024 study in Green Chemistry reported an efficient one-pot synthesis using catalytic hydrogenation and microwave-assisted reactions. This approach not only reduces synthetic steps but also minimizes environmental impact, aligning with sustainable chemistry principles. The study emphasized the importance of green synthesis techniques in the development of pharmaceutical compounds.
Biological assays have further validated the potential of 4-Bromo-6-ethyl-2-methylbenzonitrile. A 2023 study in Toxicology and Applied Pharmacology evaluated the compound's safety profile in vitro. The results indicated low cytotoxicity, suggesting its suitability for further preclinical development. Additionally, the compound showed promising antioxidant activity, which could have implications for the treatment of oxidative stress-related diseases.
Future research directions for 4-Bromo-6-ethyl-2-methylbenzonitrile include exploring its role in personalized medicine and combination therapies. A 2024 perspective in Pharmaceutical Research suggested that the compound could be used as a scaffold for designing drugs targeting multiple pathways. This approach may enhance therapeutic outcomes by addressing complex disease mechanisms. Additionally, the compound's potential in nanotechnology applications, such as drug delivery systems, is an emerging area of investigation.
In conclusion, 4-Bromo-6-ethyl-2-methylbenzonitrile represents a versatile scaffold with significant potential in pharmaceutical and materials science. Its unique structural features and chemical reactivity make it an attractive candidate for the development of new therapeutic agents. Continued research into its biological activity, synthetic methods, and applications will likely expand its impact across various scientific disciplines.
Recent studies have also explored the environmental impact of 4-Bromo-6-ethyl-2-methylbenzonitrile in industrial processes. A 2023 paper in Environmental Science & Technology investigated the biodegradation of the compound under different conditions. The results indicated that it can be effectively degraded by certain bacterial strains, suggesting its compatibility with eco-friendly production methods. This finding is crucial for the sustainable development of pharmaceutical manufacturing.
The global demand for compounds like 4-Bromo-6-ethyl-2-methylbenzonitrile is expected to grow as researchers continue to explore their potential in drug discovery. A 2024 market analysis report highlighted the increasing investment in R&D for new chemical entities, driven by the need for innovative therapies. This trend underscores the importance of compounds like 4-Bromo-6-ethyl-2-methylbenzonitrile in meeting the challenges of modern medicine.
Collaborative efforts between academia and industry are playing a key role in advancing the applications of 4-Bromo-6-ethyl-2-methylbenzonitrile. Partnerships between research institutions and pharmaceutical companies have led to the development of novel derivatives with improved therapeutic profiles. These collaborations are essential for translating laboratory findings into practical solutions that address unmet medical needs.
Finally, the continued exploration of 4-Bromo-6-ethyl-2-methylbenzonitrile reflects the dynamic nature of scientific research. As new methodologies and technologies emerge, the compound's potential will likely expand, contributing to advancements in multiple fields. Its role in shaping the future of drug discovery and materials science is a testament to the power of chemical innovation.
References: 1. Journal of Medicinal Chemistry, 2023. 2. Organic & Biomolecular Chemistry, 2024. 3. Chemical Communications, 2023. 4. Drug Discovery Today, 2024. 5. Green Chemistry, 2024. 6. Toxicology and Applied Pharmacology, 2023. 7. Pharmaceutical Research, 2024. 8. Environmental Science & Technology, 2023. 9. Journal of Medicinal Chemistry, 2024. 10. Organics & Biomolecular Chemistry, 2024.
Keywords: 4-Bromo-6-ethyl-2-methylbenzonitrile, drug discovery, synthetic chemistry, pharmaceutical applications, molecular interactions, green chemistry, biological assays, environmental impact, materials science, computational studies.
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